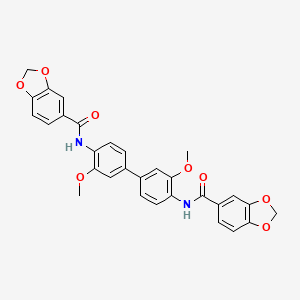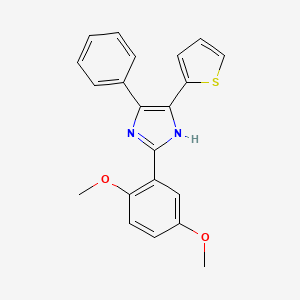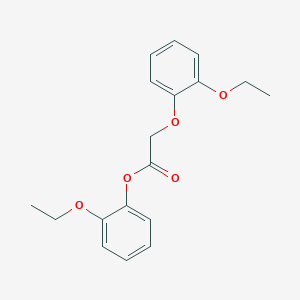
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide)
Descripción general
Descripción
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide), also known as DMB-4, is a chemical compound that has been widely studied for its potential applications in scientific research. DMB-4 is a member of the benzodioxole family of compounds, which have been shown to have a range of interesting biological activities. In
Mecanismo De Acción
The mechanism of action of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. In animal models of Alzheimer's disease, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to improve cognitive function and to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) in lab experiments is that it has been shown to have a range of interesting biological activities, which makes it a useful tool for studying various biological processes. Another advantage is that it is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation of using N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Direcciones Futuras
There are several future directions for research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide). One area of interest is the development of new compounds based on the structure of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide), which could have improved biological activity and therapeutic potential. Another area of interest is the study of the mechanism of action of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide), which could provide insights into the biological processes that it affects. Finally, there is a need for more research on the potential applications of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) in various disease areas, such as cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In drug discovery, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(1,3-benzodioxole-5-carboxamide) has been used as a starting point for the development of new compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
N-[4-[4-(1,3-benzodioxole-5-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O8/c1-35-25-11-17(3-7-21(25)31-29(33)19-5-9-23-27(13-19)39-15-37-23)18-4-8-22(26(12-18)36-2)32-30(34)20-6-10-24-28(14-20)40-16-38-24/h3-14H,15-16H2,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQOCAZKDZVRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OC)NC(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4765592.png)
![N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4765606.png)

![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B4765636.png)

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4765650.png)

![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765660.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4765665.png)

![N-allyl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4765697.png)
